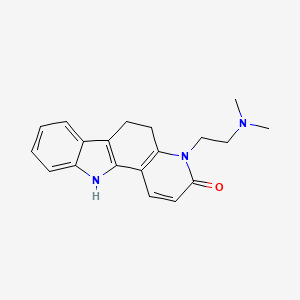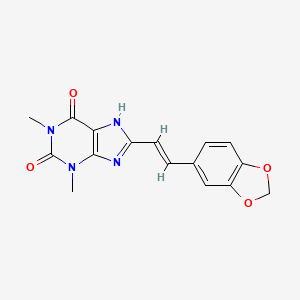
Theophylline, 8-(3,4-(methylenedioxy)styryl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-8-(3,4-Methylenedioxystyryl)theophylline is a synthetic compound that combines the structural features of theophylline and a methylenedioxystyryl group. Theophylline is a well-known bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The addition of the methylenedioxystyryl group may impart unique chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(3,4-Methylenedioxystyryl)theophylline typically involves the following steps:
Starting Materials: Theophylline and 3,4-methylenedioxybenzaldehyde.
Reaction: A condensation reaction between theophylline and 3,4-methylenedioxybenzaldehyde under basic conditions to form the styryl derivative.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production, including the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
(E)-8-(3,4-Methylenedioxystyryl)theophylline can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the styryl group to a single bond, forming the corresponding ethyl derivative.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of the ethyl derivative.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
Chemistry: As a model compound for studying the reactivity of styryl derivatives.
Biology: Investigating its effects on cellular processes and potential as a therapeutic agent.
Medicine: Exploring its bronchodilator activity and potential use in respiratory diseases.
作用机制
The mechanism of action of (E)-8-(3,4-Methylenedioxystyryl)theophylline likely involves interactions with adenosine receptors, similar to theophylline. The methylenedioxystyryl group may enhance its binding affinity or alter its pharmacokinetic properties. The compound may also affect other molecular targets and pathways, such as cyclic AMP (cAMP) signaling.
相似化合物的比较
Similar Compounds
Theophylline: A bronchodilator used in respiratory diseases.
Caffeine: A stimulant with similar structural features to theophylline.
3,4-Methylenedioxyamphetamine (MDA): A psychoactive compound with a methylenedioxy group.
Uniqueness
(E)-8-(3,4-Methylenedioxystyryl)theophylline is unique due to the combination of theophylline and methylenedioxystyryl moieties, which may impart distinct chemical and biological properties compared to its individual components.
属性
CAS 编号 |
73908-79-9 |
|---|---|
分子式 |
C16H14N4O4 |
分子量 |
326.31 g/mol |
IUPAC 名称 |
8-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C16H14N4O4/c1-19-14-13(15(21)20(2)16(19)22)17-12(18-14)6-4-9-3-5-10-11(7-9)24-8-23-10/h3-7H,8H2,1-2H3,(H,17,18)/b6-4+ |
InChI 键 |
AVFMEQZKKIUQAF-GQCTYLIASA-N |
手性 SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)/C=C/C3=CC4=C(C=C3)OCO4 |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C=CC3=CC4=C(C=C3)OCO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



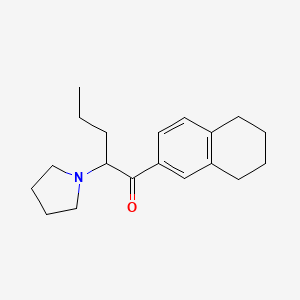
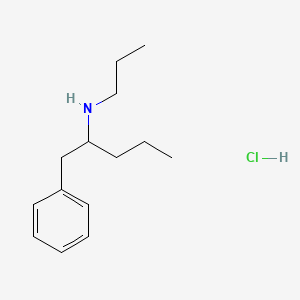
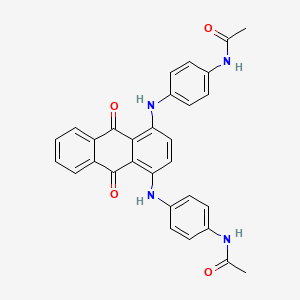
![(5S,5aR,8aR,9R)-5-ethylsulfanyl-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12777338.png)
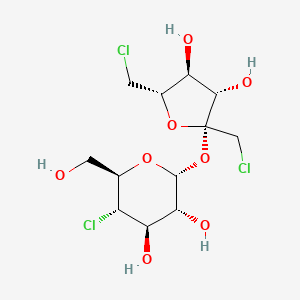

![[5-[2-[[4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-11-(piperidine-1-carbonyl)-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-4,5-diacetyloxy-6-(piperidine-1-carbonyl)oxan-3-yl]oxy-2,3-diacetyloxy-6-(piperidine-1-carbonyl)oxan-4-yl] acetate](/img/structure/B12777358.png)


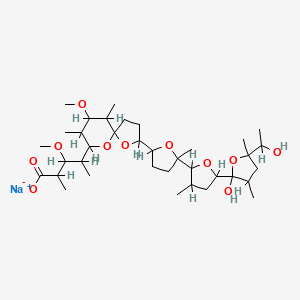
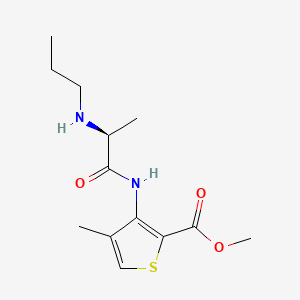
![hydrogen sulfate;6-methoxy-1-[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]-3,4-dihydro-2H-quinolin-1-ium](/img/structure/B12777385.png)
